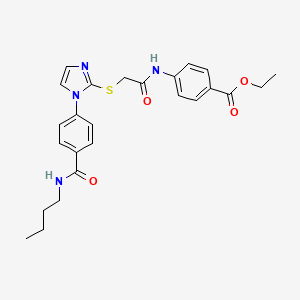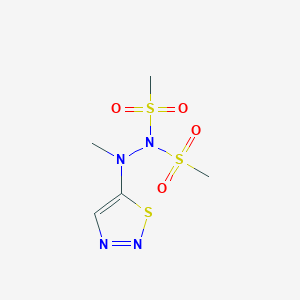
N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide, also known as Methylthiadiazolehydrazide (MTDH), is a synthetic compound that has been widely studied for its potential applications in scientific research. MTDH is a derivative of the thiosemicarbazide family and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MTDH is not fully understood. However, it has been suggested that MTDH may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. MTDH has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MTDH has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTDH has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, MTDH has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MTDH has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MTDH has also been found to have low toxicity in animal studies. However, MTDH has some limitations for use in lab experiments. It is a relatively new compound, and its biological effects have not been fully characterized. In addition, MTDH has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MTDH. One area of research is the characterization of the biological effects of MTDH. Further studies are needed to understand the mechanism of action of MTDH and its potential applications in the treatment of various diseases. Another area of research is the optimization of the synthesis method for MTDH. Researchers are working to improve the yield and purity of the compound to facilitate its use in lab experiments. Finally, there is a need for further studies on the toxicity of MTDH in animal models to ensure its safety for use in scientific research.
Synthesemethoden
The synthesis of MTDH involves the reaction of N-methyl-N-(methylsulfonyl) hydrazinecarbothioamide with 1,2,3-thiadiazol-5-ylmethanesulfonyl chloride in the presence of a base. The resulting compound is then purified by recrystallization. The synthesis of MTDH has been optimized by various researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MTDH has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. MTDH has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N'-methyl-N-methylsulfonyl-N'-(thiadiazol-5-yl)methanesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O4S3/c1-8(5-4-6-7-14-5)9(15(2,10)11)16(3,12)13/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUBZYZQAOLUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=NS1)N(S(=O)(=O)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B2732695.png)

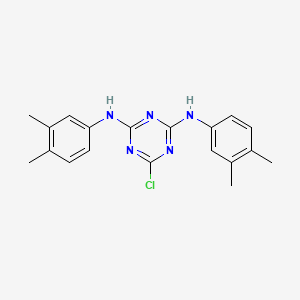

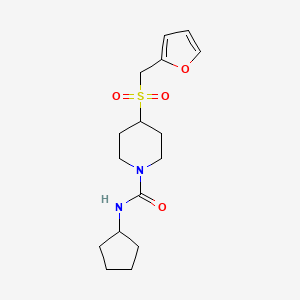
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2732705.png)
![3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2732706.png)


![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2732710.png)
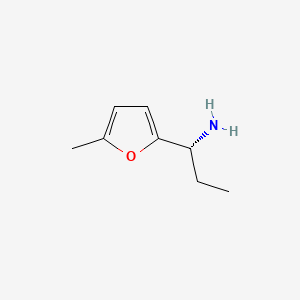
![3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-[4-(trifluoromethylsulfanyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)
